

# Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide

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## Compound of Interest

**Compound Name:** 5,6,7,8-Tetrahydroquinazolin-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-Tetrahydroquinazolin-2-amine** (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.

## Chemical Structure and Properties

**5,6,7,8-Tetrahydroquinazolin-2-amine** is a bicyclic heterocyclic compound with the molecular formula C<sub>8</sub>H<sub>11</sub>N<sub>3</sub> and a molecular weight of 149.19 g/mol. [1] Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.

## Spectroscopic Data Summary

The following tables summarize the expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data for **5,6,7,8-Tetrahydroquinazolin-2-amine**. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.0	br s	2H	-NH <sub>2</sub>
~7.5	s	1H	H-4
~2.5 - 2.7	m	4H	H-5, H-8
~1.7 - 1.9	m	4H	H-6, H-7

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-2
~158	C-8a
~150	C-4
~115	C-4a
~30	C-8
~25	C-5
~22	C-6, C-7

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Strong, Broad	N-H stretch (amine)
2940 - 2830	Medium	C-H stretch (aliphatic)
1650 - 1580	Strong	N-H bend (amine)
1580 - 1490	Medium	C=N stretch
1470 - 1430	Medium	C-H bend (aliphatic)
1250 - 1020	Medium	C-N stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
149	[M] <sup>+</sup>
150	[M+H] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of **5,6,7,8-Tetrahydroquinazolin-2-amine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

## IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

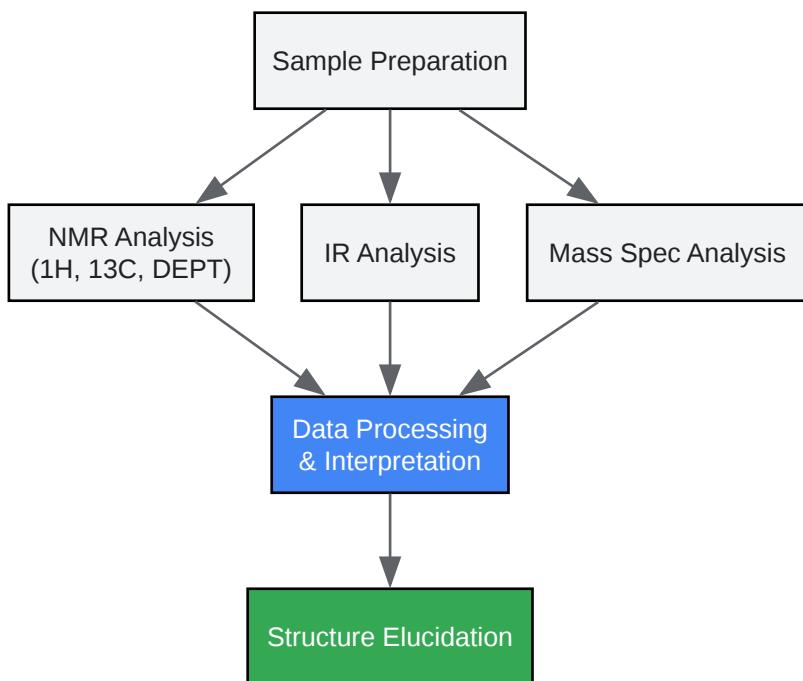
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.
- Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
- Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

## Chemical Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine

The diagram below shows the chemical structure of the target compound.

Caption: Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine.

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